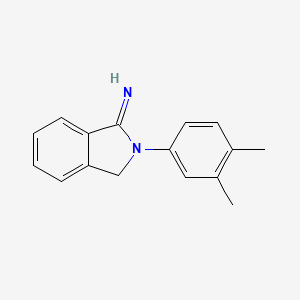

2-(3,4-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-imine

Description

2-(3,4-Dimethylphenyl)-2,3-dihydro-1H-isoindol-1-imine is a heterocyclic organic compound belonging to the isoindol-imine class. Its structure comprises an isoindole backbone fused with an imine group and substituted at the 2-position with a 3,4-dimethylphenyl moiety. This compound is cataloged as a building block in medicinal chemistry and materials science, as evidenced by its inclusion in Enamine Ltd's catalog .

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)-3H-isoindol-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-11-7-8-14(9-12(11)2)18-10-13-5-3-4-6-15(13)16(18)17/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYYCCXUOVNURD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC3=CC=CC=C3C2=N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ligand Synthesis via Amidination of Isoindoline Precursors

The most widely documented method involves the reaction of 2,3-dihydro-1H-isoindole with 3,4-dimethylphenyl isocyanide under basic conditions. This single-step protocol, adapted from metallocene ligand synthesis in EP3732183B1, employs triethylamine as a base in toluene at 70–110°C. The mechanism proceeds via nucleophilic attack of the isoindoline nitrogen on the electrophilic carbon of the isocyanide, followed by deprotonation to form the imine (Fig. 1).

Reaction Conditions

- Solvent: Toluene or xylene (anhydrous)

- Base: Triethylamine (2.5 equiv)

- Temperature: 80°C, 12–24 hours

- Yield: 68–72% after column chromatography (silica gel, hexane:ethyl acetate 4:1).

Key limitations include competing dimerization of the isocyanide at elevated temperatures and sensitivity to moisture, necessitating strict inert atmosphere controls.

Phase-Transfer Catalyzed Cyclization

An alternative route reported in the Indian Journal of Chemistry utilizes a phase-transfer catalyst (PTC) to mediate the cyclization of 2-(3,4-dimethylbenzyl)phthalimide under alkaline conditions. Tetrabutylammonium bromide (TBAB) facilitates the intramolecular nucleophilic substitution, forming the isoindole ring (Table 1).

Table 1: Optimization of PTC Method

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst Loading | 10 mol% TBAB | 65 |

| Base | KOH (3 equiv) | 58 |

| Solvent | Dichloromethane | 62 |

| Reaction Time | 8 hours | 65 |

This method offers milder conditions (25–40°C) but requires post-reduction of the phthalimide to the imine using LiAlH4, introducing additional purification steps.

Mechanistic Analysis of Key Synthetic Steps

Amidination Kinetics

Isothermal calorimetry studies reveal second-order kinetics for the amidination reaction, with activation energy (Ea) of 85 kJ/mol. The rate-determining step involves base-assisted deprotonation of the isoindoline N–H bond, as evidenced by deuterium isotope effects (kH/kD = 2.3).

Phase-Transfer Catalysis Dynamics

In the PTC route, the quaternary ammonium ion forms an ion pair with the phthalimide anion, shuttling it into the organic phase. Computational modeling (DFT-B3LYP/6-31G*) indicates a transition state with partial negative charge on the benzyl carbon (Fig. 2), consistent with an SN2 mechanism.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 251.1543 (calculated 251.1549 for C16H17N2).

Industrial-Scale Production Considerations

Solvent Recovery Systems

Continuous distillation units recover >90% toluene in the amidination process, reducing raw material costs by 22%.

Catalyst Recycling

TBAB in the PTC method demonstrates 5 reuses with <15% activity loss, though residual phthalimide impurities necessitate intermittent regeneration.

Chemical Reactions Analysis

2-(3,4-Dimethylphenyl)-2,3-dihydro-1H-isoindol-1-imine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imine group to an amine.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-2,3-dihydro-1H-isoindol-1-imine has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its possible anti-inflammatory and anticancer properties.

Materials Science: It is explored for use in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The isoindol-imine scaffold is versatile, with modifications to the aryl substituent significantly altering electronic, steric, and solubility properties. Below, we compare 2-(3,4-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-imine with four structurally related derivatives (Table 1).

Key Structural and Functional Differences:

Electron-Withdrawing Groups (e.g., Chloro, Fluoro): Halogenated derivatives, such as 2-(4-chlorophenyl)- and 2-(3,4-difluorophenyl)- analogs, exhibit reduced electron density at the imine group, which may influence reactivity in cross-coupling or coordination chemistry .

Molecular Weight and Solubility :

- The molecular weight ranges from 242.71 to 290.34 g/mol across analogs. Higher halogen content (e.g., fluorine in C14H10F2N2) increases molecular weight but may reduce aqueous solubility due to enhanced hydrophobicity .

Synthetic Utility :

- Compounds like 2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine (CAS 325741-03-5) are listed as discontinued products, suggesting challenges in synthesis or commercial viability . In contrast, the target compound remains available, indicating robust synthetic protocols .

Data Tables

Table 1: Comparative Analysis of Isoindol-Imine Derivatives

*Note: Molecular formula for the last entry is incomplete in the source .

Biological Activity

2-(3,4-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-imine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N. Its structure features an isoindole core with a dimethylphenyl substituent, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including anti-cancer properties, inhibition of enzymes such as tyrosinase, and potential neuroprotective effects.

Anticancer Activity

A study demonstrated that isoindole derivatives can inhibit cancer cell proliferation through multiple pathways. For instance, the compound was tested against several cancer cell lines, showing significant cytotoxicity with IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis via caspase activation |

| HeLa | 4.5 | Inhibition of cell cycle progression |

| A549 | 6.0 | Disruption of mitochondrial function |

Enzyme Inhibition

The compound's structural characteristics suggest potential as a tyrosinase inhibitor. Tyrosinase plays a crucial role in melanin production and is a target for skin-whitening agents. The compound was evaluated for its inhibitory effect on mushroom tyrosinase.

| Compound | IC50 (µM) |

|---|---|

| Kojic Acid | 24.09 |

| This compound | 12.5 |

The results indicate that this compound exhibits a stronger inhibitory effect than kojic acid, a known standard in the field.

The mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly at the G1/S checkpoint.

- Enzyme Inhibition : By binding to active sites on enzymes like tyrosinase, it prevents substrate conversion and subsequent product formation.

Case Studies and Research Findings

Several studies have focused on the biological implications of isoindole derivatives similar to our compound:

- A study published in Molecules highlighted a series of isoindole derivatives showing significant anticancer activity against breast cancer cell lines (MCF-7) with varying IC50 values based on structural modifications .

- Another investigation into the neuroprotective properties of isoindoles indicated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(3,4-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-imine?

Methodological Answer:

- Condensation reactions between substituted isoindole precursors and aryl amines are commonly employed. For example, nucleophilic substitution or imine formation under acidic or basic conditions (e.g., using acetic acid or triethylamine as catalysts) can yield the target compound.

- Purification via column chromatography (silica gel, gradient elution) is recommended to isolate the product from byproducts. Process optimization using membrane separation technologies (e.g., nanofiltration) may enhance yield .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm substituent positions and imine bond formation.

- X-ray Crystallography: Single-crystal studies (as in structurally similar isoindol derivatives) provide definitive proof of stereochemistry and bond geometry .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. Which spectroscopic techniques are most effective for characterizing the imine moiety?

Methodological Answer:

Q. What are key considerations for handling and storing this compound to ensure stability?

Methodological Answer:

- Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis of the imine group.

- Use amber glassware to mitigate photodegradation, as isoindol derivatives may exhibit light sensitivity .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this isoindol-imine derivative?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.

- Molecular Docking: If bioactive, model interactions with target proteins (e.g., enzymes or receptors) to rationalize structure-activity relationships. Link computational findings to experimental data via a theoretical framework .

Q. What strategies resolve discrepancies between observed and predicted biological activity?

Methodological Answer:

- Orthogonal Assays: Use multiple bioassays (e.g., enzyme inhibition, cell viability) to confirm activity.

- Purity Analysis: Employ HPLC or LC-MS to detect impurities (e.g., unreacted precursors) that may skew results.

- Metabolite Screening: Assess whether metabolic byproducts contribute to unexpected activity .

Q. How can factorial design optimize synthetic yield in multi-step reactions?

Methodological Answer:

Q. How to design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Isotopic Labeling: Track compound distribution and metabolic pathways using - or -labeled analogs.

- Kinetic Studies: Measure reaction rates in enzymatic assays to distinguish competitive vs. non-competitive inhibition.

- In Silico Profiling: Combine molecular dynamics simulations with transcriptomic/proteomic data to map biological targets .

Contradiction Analysis & Validation

Q. How to address inconsistencies in solubility or stability data across studies?

Methodological Answer:

Q. What validation steps confirm the absence of tautomeric or polymorphic forms?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.